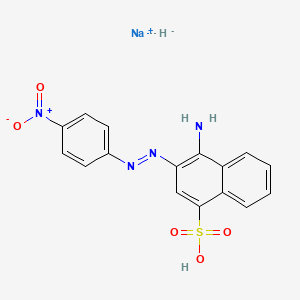
Archil Red
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Archil Red is a synthetic monoazo red dye first prepared by Z. Roussin and A.F. Poirrier in 1878 . It is used as a substitute for natural Archil dye, which is derived from lichens. This compound is known for its bright red to rich purple color and is commonly used in textile dyeing, wood staining, and as a food colorant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Archil Red is synthesized through the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually obtained as a powder or paste, which can be further processed for various applications .
Chemical Reactions Analysis
Types of Reactions
Archil Red undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The azo group in this compound can be reduced to form aromatic amines.
Substitution: Various substituents can be introduced into the aromatic rings of this compound through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidation products.
Reduction: Reduction of this compound results in the formation of aromatic amines.
Substitution: Substitution reactions yield various substituted azo dyes with different properties.
Scientific Research Applications
Archil Red has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, food coloring, and as a wood stain
Mechanism of Action
The mechanism of action of Archil Red involves its interaction with various molecular targets. The azo group in this compound can undergo reduction to form aromatic amines, which can interact with cellular components. The dye can also act as a pH indicator, changing color in response to changes in pH. The molecular pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Orcein: A natural dye extracted from lichens, similar in color to Archil Red.
Cudbear: Another natural dye derived from lichens, used for similar applications.
Litmus: A natural dye used as a pH indicator, similar in function to this compound.
Uniqueness of this compound
This compound is unique due to its synthetic origin, which allows for consistent quality and availability. Unlike natural dyes, this compound can be produced in large quantities with controlled properties. Its bright red to rich purple color and versatility in various applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
6300-18-1 |
|---|---|
Molecular Formula |
C16H13N4NaO5S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
sodium;4-amino-3-[(4-nitrophenyl)diazenyl]naphthalene-1-sulfonic acid;hydride |
InChI |
InChI=1S/C16H12N4O5S.Na.H/c17-16-13-4-2-1-3-12(13)15(26(23,24)25)9-14(16)19-18-10-5-7-11(8-6-10)20(21)22;;/h1-9H,17H2,(H,23,24,25);;/q;+1;-1 |
InChI Key |
VYBNOBRXYJNNHG-UHFFFAOYSA-N |
Canonical SMILES |
[H-].C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















